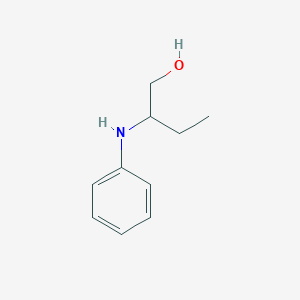

2-(Phenylamino)butan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-anilinobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-9(8-12)11-10-6-4-3-5-7-10/h3-7,9,11-12H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMZLSIURNPYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylamino Butan 1 Ol and Analogues

Direct Amination Approaches

Direct amination methods focus on the direct formation of the carbon-nitrogen bond to introduce the phenylamino (B1219803) group onto the butane (B89635) backbone. These protocols are often valued for their atom economy and straightforward nature.

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond. For the synthesis of compounds like 2-(phenylamino)butan-1-ol, this would typically involve the reaction of aniline (B41778) with an unsaturated butanol derivative. Modern catalysis has enabled the hydroamination of unactivated alkenes, which are traditionally challenging substrates.

Recent advancements have described highly enantioselective, intermolecular hydroamination of unactivated terminal alkenes using sophisticated iridium catalysts. nih.gov This method allows for the reaction to proceed with equimolar amounts of the alkene and amine under mild conditions, tolerating a wide range of functional groups and achieving high yields and enantioselectivity. nih.gov Another approach utilizes manganese catalysis for the regioselective hydroamination of unactivated olefins, employing diazirines as a versatile nitrogen source. nih.gov These protocols represent powerful tools for the direct and efficient synthesis of chiral amines from abundant feedstocks. nih.govnih.gov

| Catalyst System | Alkene Type | Key Features | Reference |

|---|---|---|---|

| Iridium Complex | Unactivated Terminal Alkenes | High enantioselectivity, mild conditions, high turnover number. | nih.gov |

| Manganese(dpm)₃ | Unactivated Olefins | High regioselectivity, broad functional group tolerance. | nih.gov |

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. To synthesize this compound, a suitable precursor would be 1-hydroxybutan-2-one, which reacts with aniline.

Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). smolecule.com A particularly atom-economic variant is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. In this approach, a catalyst, typically based on ruthenium or iron, temporarily dehydrogenates an alcohol (e.g., 1-butanol) to an aldehyde intermediate (butyraldehyde). This aldehyde then condenses with an amine (aniline) to form an imine, which is subsequently hydrogenated by the same catalyst using the "borrowed" hydrogen, yielding the N-alkylated amine. smolecule.com This method can achieve yields exceeding 90% while preserving stereochemical integrity. smolecule.com

Furthermore, biocatalytic reductive amination has emerged as a powerful and green alternative. Transaminases or engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones, providing access to chiral β-amino alcohols with excellent enantioselectivity (>99% ee). smolecule.comsmolecule.comresearchgate.net

| Method | Precursor | Reagents/Catalyst | Advantages | Reference |

|---|---|---|---|---|

| Classical Reductive Amination | 1-Hydroxybutan-2-one | Aniline, NaBH₄ or NaBH₃CN | Wide applicability, well-established. | smolecule.com |

| "Borrowing Hydrogen" Catalysis | Butan-1-ol | Aniline, Ruthenium or Iron catalyst | High atom economy, neat conditions. | smolecule.com |

| Biocatalytic Reductive Amination | α-Hydroxy Ketone | Amine Dehydrogenase (AmDH) | High enantioselectivity (>99% ee), green chemistry. | smolecule.comresearchgate.net |

Strategies Involving Functional Group Interconversions

These strategies rely on building the target molecule from precursors that already contain a significant portion of the carbon skeleton, followed by chemical modification to install the required functional groups.

One common strategy involves the N-alkylation of aniline with a suitable butanol derivative. For instance, reacting aniline with a butanol bearing a leaving group at the C2 position, such as 2-bromobutan-1-ol, can yield the desired product via nucleophilic substitution.

A more advanced approach involves starting with a precursor like 2-amino-1-butanol. The synthesis of enantiomerically pure (R)-(-)-2-amino-1-butanol can be achieved through methods like the reduction of D-2-aminobutyric acid. smolecule.com The phenyl group can then be introduced through N-arylation reactions. Alternatively, α-N-arylaminoketone intermediates can be synthesized, for example, by reacting an α-bromoketone with aniline. The subsequent reduction of the ketone functionality furnishes the target amino alcohol. rsc.org A visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one in the presence of NH₄Br has also been developed, offering a metal-free and base-free alternative. smolecule.com

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. frontiersin.orgrsc.org These reactions are prized for their ability to rapidly generate molecular complexity.

A notable example for the synthesis of N-aryl β-amino alcohol frameworks is a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water. acs.orgresearchgate.net This reaction, promoted by trifluoroacetic acid (TFA), proceeds under mild conditions to furnish the medicinally relevant N-aryl β-amino alcohol scaffold in moderate to good yields through the formation of new C-N and C-O bonds. acs.orgresearchgate.net While not a direct synthesis of this compound itself, this MCR exemplifies a powerful strategy for constructing the core structure of arylamino alcohols.

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques that offer improved selectivity, efficiency, and sustainability compared to traditional methods.

Biocatalysis, as mentioned previously, stands out as a key advanced technique. The use of enzymes like lipases or transaminases allows for reactions to be conducted under mild conditions with exceptional levels of stereocontrol. For example, penicillin G acylase can be used for the kinetic resolution of racemic 2-amino-1-butanol derivatives to obtain enantiomerically pure products. smolecule.comresearchgate.net

Photocatalysis using visible light is another emerging area. These methods can drive reactions under mild conditions without the need for harsh reagents or high temperatures. The visible-light-induced N-alkylation of anilines is one such example that avoids the use of metals and bases. smolecule.com Similarly, a visible-light photocatalyzed decarboxylative coupling of amino acid-derived α-amino radicals to carbonyl compounds has been shown to produce 1,2-amino alcohols. rsc.org These techniques represent the cutting edge of synthetic chemistry, offering greener and more efficient pathways to complex molecules like this compound.

Cascade Reactions for Amino Alcohol Construction

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without the isolation of intermediates. This approach offers significant advantages in terms of atom economy, reduced waste, and simplified procedures. A notable application of this methodology is in the construction of chiral amino alcohols.

Enzymatic cascade reactions have emerged as a powerful tool for the synthesis of optically enriched amino alcohols. nih.govjove.com One such protocol utilizes a combination of enzymes to convert readily available starting materials like L-lysine into chiral amino alcohols in a one-pot setup. nih.govjove.com This process often involves two key enzymatic steps:

Regio- and Diastereoselective Hydroxylation: A dioxygenase enzyme, specifically from the iron(II)/α-ketoacid-dependent oxygenase (αKAO) family, catalyzes the oxidation of an unactivated C-H bond on the substrate's side chain. nih.govjove.com This step introduces a hydroxyl group with high stereocontrol, establishing a key stereocenter. nih.govjove.com

Decarboxylation: A pyridoxal-phosphate (PLP) dependent decarboxylase (DC) then removes the carboxylic acid group from the α-amino acid. nih.govjove.com This decarboxylation occurs at the alpha carbon, leaving the newly installed hydroxyl-substituted stereocenter intact. nih.govjove.com

This enzymatic cascade has been successfully applied to the synthesis of various amino alcohols with excellent yields, often exceeding 90%. nih.govjove.com The high stereoselectivity of biocatalysis provides a significant advantage over traditional chemical methods, which can require complex multi-step syntheses to achieve the desired stereochemical outcome. nih.govjove.com

Beyond enzymatic methods, metal-catalyzed cascade reactions are also being explored. For instance, rhodium-catalyzed reactions have been developed for the synthesis of various nitrogen-containing compounds, including amino alcohols. researchgate.netnih.gov These methods can involve processes like C-H activation and annulation to construct complex molecular architectures from simpler precursors. acs.orgacs.org

Microwave-Assisted Synthesis of Phenylamino-Substituted Compounds

Microwave-assisted organic synthesis has become a widely adopted technique for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. This technology has been successfully applied to the synthesis of β-amino alcohols and other phenylamino-substituted compounds.

A common and efficient method for synthesizing β-amino alcohols is the aminolysis of epoxides. thieme-connect.comrsc.orgkoreascience.kr Microwave irradiation has been shown to significantly promote this reaction, often allowing it to proceed rapidly and without the need for a catalyst. thieme-connect.comkoreascience.kr In a typical procedure, an epoxide is reacted with an amine, such as aniline, under microwave irradiation. This method is often performed under solvent-free conditions, further enhancing its "green" credentials by reducing waste. rsc.org

The reaction of an epoxide with an amine can result in two regioisomeric products, depending on which carbon of the epoxide ring is attacked by the amine nucleophile. Research has shown that in many microwave-assisted aminolysis reactions, good to excellent regioselectivity can be achieved. thieme-connect.com The polarity of the solvent, when one is used, can also influence the regioselectivity of the reaction. thieme-connect.com

The benefits of microwave assistance extend to the synthesis of various other phenylamino-substituted compounds, including heterocyclic structures of medicinal interest. researchgate.netchim.itmdpi.com For example, the synthesis of substituted thiazoles, pyrazolo[3,4-b]pyridines, and quinazolines bearing a phenylamino group has been efficiently achieved using microwave irradiation, with significant improvements in reaction times and yields over conventional heating. chim.itmdpi.comnih.gov

Below is a table summarizing research findings on microwave-assisted synthesis of β-amino alcohols and related phenylamino-substituted compounds.

| Reactants | Catalyst/Conditions | Product Type | Reaction Time | Yield | Reference |

| Epoxide, Primary/Secondary Amine | Montmorillonite K10 clay, Solvent-free, MW (900W) | β-Amino alcohol | 1 min | High | rsc.org |

| Epoxide, Amine | Water, MW | Chiral β-amino alcohol | Short | Excellent | koreascience.kr |

| 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, α-keto-nitrile | Acetic acid, MW | Pyrazolo[3,4-b]pyridine derivative | Shorter than conventional | Higher than conventional | nih.gov |

| 1-(4-methyl-2-(phenylamino)thiazol-5-yl)ethanone, Hydrazinecarbothioamide | Acetic acid, MW | Thiazole-fused thiosemicarbazone | Not specified | Not specified | chim.it |

| 4-chloroquinazoline, Aryl heterocyclic amine | 2-propanol, MW (60W) | N-arylheterocyclic substituted-4-aminoquinazoline | 20 min | Good | mdpi.com |

Enantioselective Synthesis and Stereocontrol of 2 Phenylamino Butan 1 Ol Derivatives

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis offers the most efficient and atom-economical approach to chiral molecules, wherein a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Transition Metal-Mediated Asymmetric Amination

Transition metal catalysis provides powerful tools for the formation of carbon-nitrogen bonds in an enantioselective manner. One relevant approach is the asymmetric hydroaminomethylation of olefins, which combines hydroformylation and reductive amination in a single pot. For the synthesis of β-chiral amines, this method relies on the regioselective hydroformylation of an alkene to a branched aldehyde, which then undergoes enantioselective reductive amination.

A notable example involves the rhodium-catalyzed asymmetric hydroaminomethylation of styrenes. By employing a combination of a rhodium-phosphine catalyst for the hydroformylation step and a chiral phosphoric acid as an organocatalyst for the reductive amination of the in situ-formed imine, β-chiral amines can be synthesized with good enantioselectivities. The chiral phosphoric acid facilitates a dynamic kinetic resolution of the transiently formed imine, allowing for the preferential formation of one enantiomer of the amine product. While not directly applied to 2-(phenylamino)butan-1-ol, this methodology establishes a proof of concept for the enantioselective synthesis of related structures from simple olefin precursors.

Another powerful strategy is the asymmetric hydrogenation of α-amino ketones. This method provides direct access to chiral 1,2-amino alcohols. Rhodium catalysts bearing electron-donating phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of unprotected α-primary and α-secondary amino ketones, yielding a variety of chiral 1,2-amino alcohols in good yields and with high enantioselectivities nih.gov. This approach is highly relevant for the synthesis of the target compound, which could be derived from the corresponding α-(phenylamino)ketone.

Chiral Ligand Design and Application in Catalytic Transformations

The efficacy of transition metal-catalyzed asymmetric reactions is critically dependent on the structure of the chiral ligand. An effective chiral ligand must create a well-defined chiral environment around the metal center, enabling high stereodiscrimination of the substrate.

Phosphine ligands have been extensively studied and are central to many successful asymmetric transformations pharm.or.jp. For instance, in rhodium-catalyzed asymmetric hydrogenation, the electronic and steric properties of the phosphine ligand dictate the catalyst's activity and selectivity. The development of bidentate phosphine ligands was a significant breakthrough, as they chelate to the metal center, creating a more rigid and predictable chiral environment.

More recently, tridentate ligands such as the 2,6-bis(oxazolinyl)phenyl (Phebox) ligands have emerged as powerful tools in asymmetric catalysis. These N,C,N-tridentate ligands form stable complexes with various transition metals and have been successfully applied in a range of catalytic reactions, including asymmetric hydrosilylation and conjugate reduction researchgate.net. The modular nature of the Phebox ligand, with a C2-symmetric bis(oxazoline) unit attached to a central phenyl group, allows for fine-tuning of its steric and electronic properties to optimize catalyst performance for a specific transformation. The application of such ligands in the asymmetric synthesis of 1,2-amino alcohols holds significant promise.

Enantioselective Aza-Henry Reactions Utilizing Chiral Copper(II)-Amino Alcohol Complexes

The aza-Henry (or nitro-Mannich) reaction, the addition of a nitroalkane to an imine, is a powerful C-C bond-forming reaction for the synthesis of β-nitroamines, which are versatile precursors to 1,2-diamines and β-amino alcohols nih.gov. The development of catalytic and enantioselective versions of this reaction has been a major focus of research.

Chiral copper(II) complexes have proven to be effective catalysts for the enantioselective Henry reaction mdpi.comresearchgate.net. In the context of the aza-Henry reaction, copper(II) complexes derived from chiral amino alcohols or diamines can coordinate to the imine substrate, activating it for nucleophilic attack by the nitronate anion. The chiral environment provided by the ligand directs the approach of the nucleophile, leading to the formation of one enantiomer of the β-nitroamine product in excess.

For instance, copper(II) acetate (B1210297) in combination with chiral ligands derived from trans-cyclohexane-1,2-diamine can catalyze the reaction between N-protected imines and nitroalkanes with high diastereo- and enantioselectivity nih.gov. The resulting syn-β-nitroamine can then be reduced to the corresponding 1,2-diamine or converted to a β-amino alcohol. This strategy provides a viable pathway to enantiomerically enriched derivatives of this compound.

| Imine Substrate | Nitroalkane | Catalyst System | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|

| N-Boc-imine | Nitroethane | Cu(OAc)₂/Sm(O-iPr)₃/Chiral Ligand | 96 | >20:1 | 94 (syn) |

Chiral Auxiliary-Driven Diastereoselective Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

A prominent class of chiral auxiliaries is the Evans oxazolidinones, which are derived from chiral amino alcohols nih.govsantiago-lab.com. These auxiliaries have been widely used in a variety of C-C bond-forming reactions, including alkylations and aldol (B89426) reactions, with a high degree of stereocontrol researchgate.netresearchgate.net.

In the context of synthesizing this compound derivatives, an Evans auxiliary could be acylated with a suitable carboxylic acid derivative. The resulting chiral imide can then undergo a diastereoselective enolate alkylation to introduce one of the stereocenters. Subsequent functional group manipulations and removal of the auxiliary would provide access to the desired chiral 1,2-amino alcohol scaffold. The predictability of the stereochemical outcome and the high diastereoselectivities often achieved make this a robust, albeit less atom-economical, approach compared to catalytic methods. The stereochemistry of the newly formed center is dictated by the steric hindrance of the substituent on the oxazolidinone ring, which directs the approach of the electrophile to the enolate.

| N-Acyl Oxazolidinone | Electrophile | Base | Product Diastereoselectivity (d.r.) |

|---|---|---|---|

| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | >95:5 |

Strategies for Enantiomeric Enrichment and Resolution

When a reaction produces a racemic or nearly racemic mixture of enantiomers, a resolution step is necessary to obtain the desired enantiopure compound. Kinetic resolution is a widely used technique for this purpose, where one enantiomer of a racemate reacts faster than the other in the presence of a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer.

Lipases are a class of enzymes that are particularly effective for the kinetic resolution of racemic alcohols and their esters through enantioselective acylation or hydrolysis nih.govjocpr.comnih.gov. For a racemic mixture of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL) could be used to selectively acylate one of the enantiomers with an acyl donor like vinyl acetate. This would result in an enantiomerically enriched unreacted alcohol and the corresponding ester of the opposite configuration. The two can then be separated by standard chromatographic techniques.

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. High E-values are desirable for achieving high enantiomeric excess (ee) of both the product and the unreacted starting material.

| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) | E-value |

|---|---|---|---|---|---|---|---|

| rac-1-Phenylethanol | Novozym 435 (CALB) | Vinyl acetate | Hexane | 50 | >99 (S) | >99 (R) | >200 |

| rac-2-Octanol | Lipase PS (PCL) | Vinyl acetate | Diisopropyl ether | ~50 | >98 (S) | >98 (R) | >100 |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of 2-(Phenylamino)butan-1-ol, distinct signals are expected for each unique proton environment. The phenyl group protons would typically appear in the aromatic region (δ 6.5-8.0 ppm). The protons on the butanol chain would be distributed in the aliphatic region. The methine proton (CH) adjacent to both the phenylamino (B1219803) group and the rest of the alkyl chain would likely appear as a multiplet. The methylene (B1212753) protons (CH₂) adjacent to the hydroxyl group would also present as a multiplet, deshielded by the electronegative oxygen atom. The terminal methyl group (CH₃) protons would be expected to be the most shielded, appearing as a triplet at the highest field (lowest ppm value). The protons of the N-H and O-H groups would appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H | 6.5 - 8.0 | Multiplet |

| CH-N | 3.5 - 4.5 | Multiplet |

| CH₂-O | 3.0 - 4.0 | Multiplet |

| CH₂ | 1.2 - 1.8 | Multiplet |

| CH₃ | 0.8 - 1.2 | Triplet |

| N-H | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for each carbon atom in a unique electronic environment. The carbons of the phenyl ring would resonate in the downfield region (δ 110-150 ppm). The carbon atom attached to the nitrogen (C-N) and the carbon atom attached to the oxygen (C-O) would also be significantly deshielded and appear in the δ 50-80 ppm range. The other aliphatic carbons would be found at higher fields.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (quaternary) | 140 - 150 |

| Phenyl C-H | 110 - 130 |

| C-N | 50 - 65 |

| C-O | 60 - 75 |

| CH₂ | 20 - 40 |

Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal scalar couplings between adjacent protons. Cross-peaks would be expected between the protons of the ethyl group (CH₂ and CH₃), between the methine proton (CH) and the adjacent methylene protons, and among the protons of the butanol backbone, thus confirming the connectivity of the alkyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close in space, regardless of whether they are bonded. For this compound, NOESY could reveal spatial proximities between the protons of the phenyl group and the protons on the butanol chain, helping to define the molecule's preferred conformation in solution.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that is highly sensitive to the molecular structure and functional groups present.

The IR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. A peak in the range of 3300-3500 cm⁻¹ would correspond to the N-H stretching of the secondary amine. C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring would give rise to peaks in the 1450-1600 cm⁻¹ region. The C-O and C-N stretching vibrations would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (alcohol) | 3200 - 3600 (broad) |

| N-H Stretch (amine) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-O Stretch | 1000 - 1250 |

Raman spectroscopy provides complementary information to IR spectroscopy. In the Raman spectrum of this compound, the symmetric vibrations of non-polar bonds often produce strong signals. The aromatic ring vibrations, particularly the ring breathing mode, would be expected to give a strong Raman band. The C-H stretching vibrations would also be visible. Unlike in IR spectroscopy, the O-H and N-H stretching bands are typically weaker in Raman spectra. The fingerprint region would contain a complex pattern of bands corresponding to various bending and stretching modes of the molecule's backbone.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structural features of a compound. In the analysis of this compound (molar mass: 165.23 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion ([M]⁺•) and a series of characteristic fragment ions that provide clues to its structure.

The fragmentation of this compound is dictated by the presence of the phenylamino and primary alcohol functional groups. The most probable fragmentation pathways include:

Alpha-Cleavage: This is a common fragmentation pattern for both amines and alcohols.

Cleavage of the C1-C2 bond (alpha to the hydroxyl group) would result in the loss of a •CH(NHPh)CH₂CH₃ radical, leading to the formation of a [CH₂OH]⁺ ion, which is characteristic of primary alcohols, at a mass-to-charge ratio (m/z) of 31.

Cleavage of the C2-C3 bond (alpha to the phenylamino group) is particularly favorable as it leads to the formation of a resonance-stabilized benzylic-type cation. Loss of an ethyl radical (•CH₂CH₃) would generate a significant fragment ion [C₆H₅NHCHCH₂OH]⁺ at m/z 136.

Alternatively, cleavage of the bond between the nitrogen and the phenyl group could occur, though it is generally less favored.

Loss of Water: Alcohols frequently undergo dehydration in the mass spectrometer, leading to a fragment ion at [M-18]⁺•. For this compound, this would correspond to a peak at m/z 147.

The analysis of analogous compounds supports these predictions. For instance, the mass spectrum of 2-amino-1-butanol shows a prominent base peak at m/z 59, resulting from the loss of an ethyl group, and a significant peak at m/z 30 ([CH₂NH₂]⁺) from alpha-cleavage. massbank.eunist.govnih.gov Similarly, N-butylaniline exhibits a base peak at m/z 106, which arises from the loss of a propyl radical via cleavage beta to the nitrogen atom, a process that forms a stable ion. nist.gov

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 165 | [C₁₀H₁₅NO]⁺• | Molecular Ion |

| 147 | [C₁₀H₁₃N]⁺• | Loss of H₂O (Dehydration) |

| 136 | [C₈H₁₀NO]⁺ | Alpha-cleavage (loss of •CH₂CH₃) |

| 31 | [CH₃O]⁺ | Alpha-cleavage (loss of •C₉H₁₂N) |

**4.4. Electronic Spectroscopy for Optical Properties

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its chromophores and optical characteristics.

The UV-Vis spectrum of this compound is dominated by the phenylamino chromophore. Aniline (B41778), the parent chromophore, typically displays two main absorption bands in its UV spectrum. researchgate.netnist.gov The first is a strong band around 230-240 nm corresponding to a π→π* transition of the benzene (B151609) ring (the B-band), and the second is a weaker, longer-wavelength band around 280-290 nm, also a π→π* transition (the benzenoid E₂-band), which is sensitive to substitution on the ring and the nitrogen atom.

Substitution of an alkyl group on the nitrogen atom, as in N-methylaniline or N-ethylaniline, typically causes a bathochromic (red) shift of these absorption maxima due to the electron-donating effect of the alkyl group. nist.govnist.gov For N,N-Dimethylaniline, an excitation peak is observed at 298 nm. aatbio.com Therefore, this compound is expected to exhibit a UV-Vis spectrum with absorption maxima at slightly longer wavelengths than aniline itself. The polarity of the solvent can also influence the position and intensity of these bands.

| Transition Type | Expected λmax Range (nm) | Chromophore | Reference Analogues |

|---|---|---|---|

| π→π* (B-band) | ~240 - 250 | Phenylamino | Aniline, N-Ethylaniline nist.govnist.gov |

| π→π* (E₂-band) | ~290 - 300 | Phenylamino | Aniline, N-Ethylaniline nist.govnist.gov |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. Since this compound possesses a chiral center at the C2 carbon, its enantiomers are optically active and will produce CD spectra.

The CD spectrum is typically measured in the same wavelength range as the UV-Vis absorption. The spectrum will show positive or negative peaks, known as Cotton effects, corresponding to the electronic transitions of the chromophore. The phenylamino group is the primary chromophore and its spatial relationship with the chiral center will determine the sign and magnitude of the Cotton effects. The CD spectra of the (R)- and (S)-enantiomers of this compound are expected to be mirror images of each other.

Studies on structurally similar chiral amino alcohols, such as ephedrine (B3423809) and pseudoephedrine, demonstrate that conformation-specific CD spectra can be obtained, providing detailed information about the stereochemistry of the molecule. researchgate.net The technique is highly sensitive to the absolute configuration and conformation of the molecule, making it an invaluable tool for chiral assignment and analysis. acs.orgnih.gov

X-ray Diffraction for Solid-State Molecular Architecture

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orgnih.gov If a suitable single crystal of this compound can be grown, XRD analysis would provide a wealth of structural information.

This information includes:

Precise Bond Lengths and Angles: Confirming the molecular connectivity and providing insight into the electronic distribution within the molecule.

Molecular Conformation: Determining the preferred rotational arrangement (torsion angles) of the phenyl, amino, and butanol fragments.

Absolute Configuration: For an enantiomerically pure sample, XRD can unambiguously determine the absolute stereochemistry (R or S) at the chiral center, provided a heavy atom is present or anomalous dispersion techniques are used.

Crystal structures of other chiral β-amino alcohols reveal that intramolecular and intermolecular hydrogen bonding often plays a key role in defining the molecular conformation and the crystal packing. nih.govalfa-chemistry.comresearchgate.net

Based on a comprehensive search of available literature, there are no specific computational or theoretical investigations published for the compound “this compound” that would provide the detailed research findings and data required to populate the requested article structure.

Therefore, it is not possible to generate a scientifically accurate article with detailed data tables on Density Functional Theory (DFT) analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP) mapping, or mechanistic probing for this specific molecule.

Information on related computational chemistry techniques and studies on analogous compounds exists, but there is no direct research available for this compound to fulfill the specific requirements of the prompt.

Computational and Theoretical Investigations of 2 Phenylamino Butan 1 Ol

Computational Ligand Design and Catalytic Performance Prediction

Computational chemistry has emerged as a powerful tool in the field of asymmetric catalysis, enabling the rational design of chiral ligands and the prediction of their performance in catalytic reactions. For ligands based on the 2-(Phenylamino)butan-1-ol scaffold, computational methods provide invaluable insights into the structural and electronic factors that govern enantioselectivity. These theoretical investigations help to elucidate reaction mechanisms and guide the synthesis of more effective catalysts, thereby reducing the need for extensive empirical screening.

Methodologies such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and Quantitative Structure-Selectivity Relationship (QSSR) are employed to model the behavior of catalysts derived from this compound and its analogs. These studies typically focus on the transition states of the catalyzed reaction, as the energy difference between the diastereomeric transition states is the primary determinant of enantioselectivity.

Detailed Research Findings

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of computational ligand design can be effectively illustrated by examining studies on structurally similar chiral amino alcohol ligands. Research in this area often involves the systematic modification of the ligand structure and the subsequent calculation of its impact on the catalytic outcome.

A notable example of such a computational approach is the development of Quantitative Structure-Selectivity Relationship (QSSR) models for β-amino alcohol catalysts used in the asymmetric addition of diethylzinc to aldehydes. In these studies, a series of β-amino alcohols are synthesized, and their performance in the catalytic reaction is experimentally determined. Concurrently, computational models are built to correlate the structural features of these ligands with the observed enantioselectivity.

The process typically involves the following steps:

Conformational Analysis: The low-energy conformations of the catalyst-substrate complex are identified using molecular mechanics or semi-empirical methods.

Quantum Mechanical Calculations: The geometries of the transition states for the formation of both enantiomers of the product are optimized using DFT. The energies of these transition states are then calculated at a high level of theory.

Descriptor Generation: A variety of steric and electronic descriptors are calculated for each ligand. These can include parameters such as bond lengths, bond angles, dihedral angles, atomic charges, and molecular orbital energies.

QSSR Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that relates the calculated descriptors to the experimentally determined enantiomeric excess (ee).

These models can then be used to predict the enantioselectivity of new, unsynthesized ligands, allowing for the in silico screening of potential catalyst candidates.

Data Tables

The following tables present representative data from a QSSR study on a series of chiral β-amino alcohol catalysts in the enantioselective addition of diethylzinc to benzaldehyde. This data illustrates the types of descriptors and the correlations that are central to computational catalyst design. While not specific to this compound, this information is directly relevant to understanding how computational predictions are made for this class of compounds.

Table 1: Calculated Properties and Experimental Enantioselectivity for a Series of β-Amino Alcohol Catalysts

| Catalyst | R¹ Group | R² Group | Calculated Steric Descriptor (Å) | Calculated Electronic Descriptor (au) | Experimental ee (%) | Predicted ee (%) |

| 1 | Methyl | Phenyl | 3.25 | -0.45 | 85 | 83 |

| 2 | Ethyl | Phenyl | 3.38 | -0.43 | 92 | 90 |

| 3 | Isopropyl | Phenyl | 3.51 | -0.41 | 95 | 94 |

| 4 | tert-Butyl | Phenyl | 3.65 | -0.39 | 88 | 89 |

| 5 | Methyl | 2-Naphthyl | 3.42 | -0.48 | 89 | 87 |

| 6 | Ethyl | 2-Naphthyl | 3.55 | -0.46 | 94 | 93 |

| 7 | Isopropyl | 2-Naphthyl | 3.68 | -0.44 | 97 | 96 |

| 8 | tert-Butyl | 2-Naphthyl | 3.82 | -0.42 | 91 | 92 |

Note: The data in this table is representative and derived from published methodologies on related compounds for illustrative purposes.

Table 2: Correlation of Transition State Energies with Enantioselectivity

| Catalyst | ΔE‡ (R-product) (kcal/mol) | ΔE‡ (S-product) (kcal/mol) | ΔΔE‡ (kcal/mol) | Predicted ee (%) |

| 1 | 15.2 | 16.8 | 1.6 | 84.5 |

| 2 | 14.8 | 16.9 | 2.1 | 91.3 |

| 3 | 14.5 | 17.0 | 2.5 | 95.2 |

| 4 | 15.0 | 16.8 | 1.8 | 88.1 |

| 5 | 15.0 | 16.7 | 1.7 | 86.2 |

| 6 | 14.6 | 16.9 | 2.3 | 93.5 |

| 7 | 14.3 | 17.1 | 2.8 | 97.1 |

| 8 | 14.8 | 16.7 | 1.9 | 89.7 |

Note: ΔE‡ represents the calculated activation energy for the formation of the respective enantiomer. ΔΔE‡ = ΔE‡ (major product) - ΔE‡ (minor product). The data is illustrative of the computational approach.

These tables demonstrate the quantitative nature of computational predictions in asymmetric catalysis. By establishing a clear relationship between the calculated properties of a catalyst and its experimentally observed performance, these models provide a powerful predictive tool for the design of new and improved chiral ligands based on the this compound framework.

Applications of 2 Phenylamino Butan 1 Ol in Advanced Organic Synthesis

Utility as a Chiral Building Block

Chiral building blocks are essential components in the asymmetric synthesis of enantiomerically pure compounds, particularly for pharmaceuticals and biologically active molecules. portico.org 2-(Phenylamino)butan-1-ol, with its defined stereochemistry, serves as an important synthon for introducing chirality into target molecules. The presence of two distinct reactive sites—the nucleophilic amino group and the hydroxyl group—allows for selective and sequential chemical transformations, making it a highly adaptable precursor. sigmaaldrich.comresearchgate.net

The structure of this compound is well-suited for the synthesis of nitrogen- and oxygen-containing heterocyclic compounds, which are core structures in many pharmaceutical agents. The intramolecular cyclization of derivatives of this amino alcohol can lead to the formation of morpholines, piperidines, and other complex ring systems. The inherent chirality of the starting material allows for the direct synthesis of enantiomerically enriched heterocyclic products. The synthesis of N-heterocycles through the cyclization of nitrogen-containing molecules onto alkenes is a powerful strategy for building these important frameworks. nih.gov The combination of different heterocyclic structures within a single molecule can lead to novel compounds with significant potential as biologically active substances. beilstein-journals.org

Beyond forming heterocyclic rings, this compound acts as a scaffold upon which molecular complexity can be built. biosynth.com Its functional groups provide handles for attaching various other molecular fragments. For instance, the amine can be acylated or alkylated, while the alcohol can be oxidized or converted into an ether or ester. smolecule.com This dual reactivity enables its use as a central framework in combinatorial chemistry for the generation of libraries of diverse compounds for drug discovery and lead optimization. The ability to build out from this chiral core allows for the systematic exploration of chemical space around a defined stereocenter.

Role as a Ligand in Transition Metal Catalysis

The nitrogen and oxygen atoms in this compound and its derivatives can act as donor atoms, allowing them to coordinate with transition metals to form stable chelate complexes. nih.govchiba-u.jp This property makes it a valuable precursor for chiral ligands used in asymmetric catalysis, where the ligand's structure dictates the stereochemical outcome of the reaction. Transition metal complexes featuring such ligands are pivotal in creating chiral molecules with high enantiomeric purity. mdpi.com

Ligands derived from this compound are employed in a variety of enantioselective transformations catalyzed by transition metals like palladium, rhodium, and iridium. nih.govnih.gov The chiral environment created by the ligand around the metal center influences the approach of the substrate, favoring the formation of one enantiomer over the other. researchgate.net These catalytic systems are highly effective for reactions such as asymmetric hydrogenation, C-H activation, and cross-coupling reactions. nih.govcam.ac.uk The development of new chiral ligands is crucial for advancing asymmetric catalysis, enabling the efficient synthesis of complex chiral products. researchgate.net

Table 1: Examples of Enantioselective Reactions Using Chiral Amino Alcohol-Type Ligands

| Reaction Type | Metal Catalyst | Ligand Type | Substrate | Product | Enantiomeric Excess (ee) |

| Alkynylation of Aldehydes | Zn(OTf)₂ | Chiral Amino Alcohol | Aromatic Aldehydes | Chiral Propargylic Alcohols | Up to 99% |

| C(sp³)–H Arylation | Pd(OAc)₂ | Chiral MPAHA | Cyclobutanecarboxylic Acid | α-Aryl Cyclobutane | Up to 96% |

| C–H Amination | Pd(OAc)₂ | Chiral Phosphoric Acid | Aliphatic Amines | Chiral Aziridines | Up to 98% |

| Alkylation of Aldehydes | Diethylzinc | Bolm's Ligand | Benzaldehyde | Secondary Alcohol | 97% |

Understanding the structure and stability of the metal-ligand complex is fundamental to optimizing catalytic performance. ed.ac.uk Spectroscopic and computational studies are used to investigate the coordination geometry, bond angles, and electronic properties of these complexes. nih.gov The stability of mixed ligand complexes is often higher than that of their binary counterparts. researchgate.net Factors such as the bite angle of the ligand and the electronic nature of its substituents can significantly influence the reactivity and selectivity of the catalyst. nih.gov The interaction between the metal center and the ligand can also involve redox processes, where the ligand is "non-innocent" and participates directly in the electron transfer of the catalytic cycle. mdpi.comnih.gov

Precursors for Advanced Organic Materials

The functional groups of this compound make it a potential monomer or building block for the synthesis of advanced organic materials, such as chiral polymers and functional materials. By incorporating this chiral unit into a polymer backbone or as a pendant group, materials with unique chiroptical properties can be developed. Such materials have potential applications in chiral separations, asymmetric catalysis, and as components in optical devices. The ability to synthesize polymers with well-defined chirality is a growing area of materials science, and versatile building blocks like this compound are valuable starting points for these endeavors.

Mechanistic Investigations of Chemical Transformations Involving 2 Phenylamino Butan 1 Ol

Elucidation of Reaction Pathways through Controlled Experiments

One common transformation of amino alcohols is oxidation. Depending on the reagents and conditions, oxidation can occur at the alcohol or the amino group. For example, the use of a mild oxidizing agent might selectively oxidize the alcohol to an aldehyde or ketone, while a stronger oxidant could lead to cleavage of the C-C bond or oxidation of the amino group. Isotopic labeling studies, where deuterium (B1214612) is strategically placed in the molecule, can provide definitive evidence for which bonds are broken and formed during the reaction. By analyzing the position of the deuterium in the product, the mechanism of hydrogen transfer can be determined.

Furthermore, the stereochemistry of the starting material and product can offer significant insights into the reaction mechanism. As 2-(phenylamino)butan-1-ol is a chiral molecule, transformations that affect the stereocenter can proceed through mechanisms that either retain, invert, or racemize the stereochemistry. Analysis of the product's optical activity can therefore distinguish between different mechanistic possibilities, such as SN1 and SN2 type reactions at the stereocenter.

Isolation and Spectroscopic Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide compelling evidence for a proposed reaction mechanism. For reactions involving this compound, techniques such as low-temperature spectroscopy can be employed to trap and study transient species. For example, in a multi-step reaction, an intermediate may be stable enough at low temperatures to be observed by Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy.

In the case of acid-catalyzed dehydration of this compound, a carbocation intermediate is likely to be formed. While carbocations are generally too reactive to be isolated, their presence can be inferred through trapping experiments. In such experiments, a nucleophile is added to the reaction mixture to "trap" the carbocation, forming a stable product that can be isolated and characterized. The structure of this trapped product provides indirect but strong evidence for the existence of the carbocation intermediate.

Spectroscopic techniques play a pivotal role in the characterization of both stable products and transient intermediates.

| Spectroscopic Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a molecule and can provide structural information through fragmentation patterns. |

By using a combination of these techniques, the structures of intermediates can be unequivocally determined, thereby providing a more complete picture of the reaction pathway.

Kinetic Studies to Determine Rate-Limiting Steps

Kinetic studies are essential for determining the rate of a chemical reaction and identifying the slowest step in a multi-step mechanism, known as the rate-limiting step. The rate law for a reaction, which is determined experimentally, expresses the rate of the reaction as a function of the concentrations of the reactants. The form of the rate law provides valuable clues about the mechanism of the reaction.

For a hypothetical reaction of this compound, if the rate of the reaction is found to be proportional to the concentration of both the amino alcohol and another reactant, it suggests that both molecules are involved in the rate-limiting step. Conversely, if the rate is independent of the concentration of one of the reactants, it implies that this reactant is not involved in the slowest step.

The effect of temperature on the reaction rate can also provide important mechanistic information. By measuring the rate constant at different temperatures, the activation energy for the reaction can be calculated using the Arrhenius equation. A high activation energy suggests a slow reaction with a highly energetic transition state, while a low activation energy indicates a faster reaction.

Table of Hypothetical Kinetic Data for a Reaction of this compound:

| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-3 |

| 2 | 0.2 | 0.1 | 2.0 x 10-3 |

| 3 | 0.1 | 0.2 | 4.0 x 10-3 |

From this hypothetical data, doubling the concentration of this compound doubles the rate, indicating a first-order dependence. Doubling the concentration of Reactant B quadruples the rate, suggesting a second-order dependence. Thus, the rate law would be: Rate = k[this compound][Reactant B]2. This rate law provides a basis for proposing a plausible reaction mechanism.

Validation of Proposed Mechanisms through Computational Methods

In conjunction with experimental studies, computational methods have become an indispensable tool for validating proposed reaction mechanisms. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be used to model the potential energy surface of a reaction, allowing for the calculation of the energies of reactants, products, transition states, and intermediates. researchgate.net

By mapping the entire reaction pathway, computational models can confirm the feasibility of a proposed mechanism. If the calculated activation energies for the proposed steps are consistent with the experimentally determined activation energy, it lends strong support to the proposed mechanism. Furthermore, computational methods can be used to predict the structures of transition states, which are fleeting and cannot be observed experimentally. The calculated geometry of a transition state can provide insights into the bonding changes that occur during the rate-limiting step.

For transformations involving this compound, computational studies can be particularly useful in understanding the role of stereochemistry in the reaction. By modeling the reactions of different stereoisomers, it is possible to predict which products will be formed and in what ratios, providing a theoretical basis for experimentally observed stereoselectivity.

Future Perspectives and Emerging Research Avenues for 2 Phenylamino Butan 1 Ol Chemistry

Development of Novel, Atom-Economical Synthetic Routes

The future of synthesizing 2-(Phenylamino)butan-1-ol and its derivatives lies in the development of methodologies that are both efficient and environmentally benign. A key focus is on "atom economy," a principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. primescholars.com

One of the most promising atom-economical strategies for the synthesis of N-aryl amino alcohols is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This approach involves the temporary conversion of a less reactive molecule, such as an alcohol, into a more reactive intermediate like an aldehyde, which then reacts with an amine to form an imine. The final step involves the "return" of the borrowed hydrogen to reduce the imine to the desired N-alkylated amine. This process is highly efficient as it typically produces water as the only byproduct. Future research will likely focus on developing novel catalysts, potentially based on earth-abundant metals, to facilitate the N-alkylation of aniline (B41778) with butanol derivatives under milder conditions.

Another emerging area is the use of biocatalysis. Engineered enzymes could offer highly selective and environmentally friendly routes to chiral amino alcohols like this compound. evitachem.com Additionally, novel methods for generating N-aryl amino alcohols from readily available primary amines and cyclic ethers through reduction/ring-opening reactions are being explored, which could provide an efficient and atom-economical alternative to traditional methods. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Borrowing Hydrogen | Use of alcohols as alkylating agents, water as the main byproduct. | High atom economy, reduced waste, use of readily available starting materials. |

| Biocatalysis | Employment of enzymes for stereoselective synthesis. | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Reduction/Ring-Opening | Generation from primary amines and cyclic ethers. | High efficiency, potential for diverse derivative synthesis. nih.gov |

Expansion of Catalytic Applications to New Chemical Transformations

Chiral amino alcohols are pivotal in asymmetric catalysis, often serving as ligands for metal catalysts or as organocatalysts themselves. The future for this compound in this domain is the expansion of its application to a broader range of chemical transformations.

Derivatives of this compound are expected to be effective ligands in a variety of asymmetric reactions. These include, but are not limited to, asymmetric additions to aldehydes, cyclopropanations, and Friedel-Crafts reactions. mdpi.com The structural features of this compound, with its stereogenic center and both a hydroxyl and a secondary amine group, allow for the formation of well-defined chiral environments around a metal center, which is crucial for achieving high enantioselectivity.

Recent advances in asymmetric catalysis have seen the development of novel catalysts for a wide array of reactions, including those promoted by p-block elements and iron. nih.govmdpi.com Future research could explore the use of this compound and its derivatives as ligands in these emerging catalytic systems. The bifunctional nature of this amino alcohol also makes it a candidate for use in chiral Brønsted base and hydrogen-donor catalysis, where complex hydrogen-bonding networks are key to stereocontrol. frontiersin.org

Exploration of Molecular Interactions for Supramolecular Assembly

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, is an area where this compound could find novel applications. The ability of molecules to self-assemble into ordered structures is fundamental to the development of new materials with unique properties. nih.gov

The structure of this compound, containing both hydrogen bond donor (-OH and -NH) and acceptor (the nitrogen and oxygen atoms) sites, as well as an aromatic ring capable of π-π stacking, provides the necessary functionalities for engaging in a variety of non-covalent interactions. nih.gov These interactions are the driving forces behind self-assembly. Future research is anticipated to explore how modifications to the phenyl ring or the butanol backbone can tune these interactions to control the formation of specific supramolecular architectures, such as gels, liquid crystals, or other organized nanostructures. nih.govmdpi.com

Drawing parallels from the self-assembly of amino acids and their derivatives, it is conceivable that this compound could be a building block for functional biomaterials. d-nb.inforesearchgate.net The coordination of the amino alcohol with metal ions is another avenue for creating complex, functional supramolecular systems. nih.gov

Advanced Computational Approaches for Rational Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction and design of molecules and catalysts with desired properties. mdpi.com For this compound, advanced computational methods are expected to play a crucial role in accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of reactions catalyzed by complexes of this compound. bris.ac.uk Such studies can provide insights into the transition state geometries and the factors that govern stereoselectivity, thereby guiding the rational design of more efficient and selective catalysts. Computational screening of virtual libraries of this compound derivatives can identify promising candidates for specific catalytic applications, significantly reducing the experimental effort required. nih.gov

Furthermore, molecular dynamics simulations can be used to study the self-assembly behavior of this compound, predicting how changes in its molecular structure will influence its aggregation and the morphology of the resulting supramolecular structures. nih.gov This in silico approach will be instrumental in the rational design of new materials based on this versatile chemical compound.

Q & A

Q. What are the recommended synthetic routes for 2-(Phenylamino)butan-1-ol?

Methodological Answer: The primary synthetic route involves catalytic hydrogenation of Schiff base precursors. For example, hydrogenating 2-(N-benzylideneamino)butan-1-ol using palladium on carbon (Pd/C) under varying conditions:

- Catalyst Loading : 5% Pd/C at a catalyst/substrate ratio of 0.1 in ethanol, 3.5 bar H₂, room temperature (68% yield) .

- Solvent Optimization : Switching to ethyl acetate with 3% Pd/C (by substrate weight) at 1 bar H₂ improves yield to 77% .

- Additive Effects : Using methanol with 10% Pd/C and chloroform (6 v/v%) achieves 97% yield via direct reductive amination, though CHCl₃ raises environmental concerns .

Key Consideration : Avoid chlorinated additives for greener synthesis. Ethanol or ethyl acetate are preferred solvents for reproducibility and reduced toxicity.

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: While direct safety data for this compound is limited, protocols for structurally similar amino alcohols (e.g., 1-(Diethylamino)butan-2-ol) recommend:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact. Use fume hoods to prevent vapor inhalation .

- Emergency Measures : Flush eyes with water for 15 minutes if exposed; rinse skin thoroughly and seek medical attention for persistent irritation .

- Storage : Keep containers sealed in a dry, ventilated area away from ignition sources .

Note : Conduct a risk assessment specific to your lab’s synthetic pathway, especially if using hydrogen gas or palladium catalysts.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess in asymmetric synthesis?

Methodological Answer:

- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C, Raney Ni) and chiral catalysts for enantioselective hydrogenation. Evidence shows that 5% Pd/C in isopropyl alcohol at 70°C for 24 hours achieves 89% yield .

- Pressure and Temperature : Higher H₂ pressure (3.5–10 bar) and elevated temperatures (50–70°C) often enhance reaction rates but may reduce enantiomeric excess (ee). Balance these parameters using design-of-experiments (DoE) approaches.

- Solvent Effects : Polar aprotic solvents (e.g., ethyl acetate) improve substrate solubility and catalyst activity compared to ethanol .

Data Contradiction : Yields vary significantly (68–97%) depending on solvent, catalyst loading, and additives. Systematic optimization is critical .

Q. What analytical techniques are recommended for characterizing this compound and detecting byproducts?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structure (e.g., amine proton at δ 1.5–2.5 ppm, alcohol proton at δ 3.5–4.0 ppm) .

- Chromatography : HPLC or GC-MS to detect byproducts like pyrroles (e.g., 2-ethyl-5-phenyl-1H-pyrrole) formed during cyclization .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z for C₁₀H₁₅NO: 165.1154).

Advanced Tip : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers and quantify ee.

Q. How do solvent choice and catalyst loading affect the hydrogenation efficiency of Schiff base precursors?

Methodological Answer:

- Solvent Polarity : Protic solvents (ethanol, methanol) stabilize intermediates but may slow reaction rates. Aprotic solvents (ethyl acetate) enhance Pd/C activity .

- Catalyst Loading : Lower catalyst/substrate ratios (0.02–0.1) reduce costs but require longer reaction times. Higher ratios (0.2–0.3) accelerate kinetics but risk over-reduction .

- Case Study : In methanol, 10% Pd/C with CHCl₃ achieves near-quantitative yield (97%) but introduces HCl as a byproduct, complicating purification .

Trade-off : Balance yield, environmental impact, and practicality. Ethyl acetate with 5% Pd/C at 3.5 bar H₂ is a robust baseline protocol .

Q. What are the mechanistic insights into the cyclization of this compound derivatives?

Methodological Answer:

- Pathway Analysis : Under catalytic conditions, imine intermediates (e.g., 2-(1-phenylethylideneamino)butan-1-ol) cyclize to pyrroles via base-assisted deprotonation and C–N bond formation .

- Role of Additives : Bases (e.g., K₂CO₃) and co-catalysts (TEMPO) facilitate electron transfer, critical for cyclization efficiency .

- Contradiction : Without catalysts or bases, cyclization yields drop below 5%, highlighting their synergistic role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.